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molecular formula C8H6BrNO B8614265 4-(Bromomethyl)-2-hydroxybenzonitrile CAS No. 210037-56-2

4-(Bromomethyl)-2-hydroxybenzonitrile

Cat. No. B8614265
M. Wt: 212.04 g/mol
InChI Key: YVGMRHNRRDVXFO-UHFFFAOYSA-N
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Patent
US06077853

Procedure details

4-Hydroxymethyl-3-hydroxybenzonitrile (0.20 g, 1.34 mmol) was dissolved in DMF (5 mL): CH2Cl2 (5 mL), treated with CBr4 (0.666 g, 2.01 mmol) and Ph3P (0.527 g, 2.01 mmol), and stirred for 1.5 hr at ambient temperature. The reaction mixture was partitioned between EtOAc (100 mL)--H2O (100 mL), the organic layer separated, dried (MgSO4), filtered, and concentrated to give the title compound after chromatography (SiO2, 15% EtOAc in hexane).
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.666 g
Type
reactant
Reaction Step Two
Name
Quantity
0.527 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
OC[C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[CH:5][C:4]=1O.C(Cl)Cl.[C:15]([Br:19])(Br)(Br)Br.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CN(C=[O:43])C>>[Br:19][CH2:15][C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[C:5]([OH:43])[CH:4]=1

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
OCC1=C(C=C(C#N)C=C1)O
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
0.666 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
0.527 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1.5 hr at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between EtOAc (100 mL)
CUSTOM
Type
CUSTOM
Details
H2O (100 mL), the organic layer separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrCC1=CC(=C(C#N)C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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